N-Formylcytisine

Description

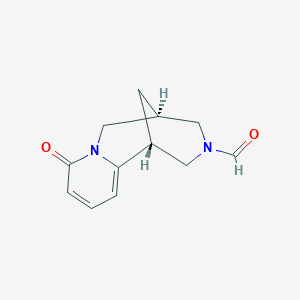

Structure

3D Structure

Properties

IUPAC Name |

(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYQRXYBKKZUSR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967487 | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53007-06-0, 881022-37-3 | |

| Record name | N-Formylcytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53007-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylcytisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLCYTISINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Formylcytisine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylcytisine, a naturally occurring quinolizidine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities, stemming from its structural relationship to cytisine, a known partial agonist of nicotinic acetylcholine receptors. This technical whitepaper provides an in-depth guide to the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from plant sources, particularly Euchresta tubulosa, and purification using chromatographic techniques. Furthermore, this guide outlines a synthetic approach for its preparation from cytisine and presents methodologies for the evaluation of its biological activity. Spectroscopic data for its structural elucidation are also provided.

Discovery and Natural Occurrence

This compound is a derivative of cytisine, a well-documented alkaloid found in various plants of the Fabaceae family. It has been identified as a natural product in species such as Maackia amurensis and Euchresta tubulosa[1]. Its discovery has been facilitated by modern chromatographic and spectroscopic techniques, which have enabled the separation and identification of minor alkaloids from complex plant extracts.

Isolation and Purification from Euchresta tubulosa

A systematic approach combining multiple chromatographic techniques has proven effective for the isolation and purification of this compound from the stems of Euchresta tubulosa[1][2][3]. The general workflow involves initial extraction, followed by a multi-step chromatographic purification process.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered stems of Euchresta tubulosa.

-

Extraction: The powdered plant material is extracted with 95% ethanol under reflux. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and washed with petroleum ether to remove non-polar compounds. The pH of the aqueous layer is then adjusted to alkaline (e.g., pH 9-10) with ammonia, and the alkaloids are extracted with chloroform. The combined chloroform extracts are concentrated to yield the crude alkaloid fraction.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of dichloromethane-methanol is typically used to separate the crude alkaloid fraction into several sub-fractions based on polarity[1]. The fractions are monitored by Thin Layer Chromatography (TLC).

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):

-

Apparatus: A commercial HSCCC instrument.

-

Two-Phase Solvent System: A key step is the selection of an appropriate two-phase solvent system. For the purification of this compound from Euchresta tubulosa, a two-phase solvent system of carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) has been successfully employed[2][4].

-

Procedure: The HSCCC column is first filled with the stationary phase (upper phase). The sample, dissolved in a small volume of the mobile phase (lower phase), is then injected. The mobile phase is pumped through the column at a specific flow rate, and the fractions are collected and monitored by HPLC to identify those containing pure this compound[1][2].

-

Table 1: Summary of Chromatographic Conditions for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase/Solvent System | Purpose |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane-Methanol (gradient) | Initial fractionation of crude alkaloids |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase liquid system | Carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) | Final purification of this compound |

digraph "Isolation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];plant [label="Powdered Euchresta tubulosa"]; extraction [label="Ethanol Reflux\nExtraction"]; acid_base [label="Acid-Base\nLiquid-Liquid Extraction"]; crude_alkaloids [label="Crude Alkaloid\nFraction"]; silica_gel [label="Silica Gel Column\nChromatography"]; fractions [label="Alkaloid Fractions"]; hsccc [label="High-Speed Counter-Current\nChromatography (HSCCC)"]; pure_nfc [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

plant -> extraction; extraction -> acid_base; acid_base -> crude_alkaloids; crude_alkaloids -> silica_gel; silica_gel -> fractions; fractions -> hsccc; hsccc -> pure_nfc; }

Chemical Synthesis

This compound can be synthesized from its parent compound, cytisine, through a formylation reaction. A common and effective method involves the use of acetic formic anhydride as the formylating agent.

Experimental Protocol: Synthesis of this compound

3.1.1. Preparation of Acetic Formic Anhydride

Acetic formic anhydride can be prepared by reacting formic acid with acetic anhydride[5].

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, add acetic anhydride.

-

Reaction: Slowly add formic acid to the stirred acetic anhydride. The reaction is exothermic and should be controlled with cooling.

-

Purification: The resulting acetic formic anhydride can be purified by distillation under reduced pressure[5].

3.1.2. Formylation of Cytisine

-

Reaction Setup: Dissolve cytisine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Reaction: Slowly add a stoichiometric amount of freshly prepared acetic formic anhydride to the cytisine solution at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane-methanol).

Structural Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) |

| 2 | ~163 | - |

| 3 | ~117 | ~6.0-6.2, d |

| 4 | ~139 | ~7.2-7.4, t |

| 5 | ~105 | ~6.0-6.2, d |

| 6 | ~150 | - |

| 7 | ~50 | ~3.0-3.2, m |

| 8 | ~27 | ~1.8-2.0, m |

| 9 | ~35 | ~2.2-2.4, m |

| 10 | ~26 | ~1.9-2.1, m |

| 11 | ~53 | ~4.0-4.2, m (one H) and ~3.0-3.2, m (one H) |

| 13 | ~50 | ~3.8-4.0, m (one H) and ~2.8-3.0, m (one H) |

| C=O (formyl) | ~161 | ~8.0-8.2, s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

4.1.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]⁺ would be at m/z 218, corresponding to the molecular formula C₁₂H₁₄N₂O₂.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is an area of active research. Given its structural similarity to cytisine, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs).

Cytotoxicity Assays

To assess the potential toxicity of this compound, standard in vitro cytotoxicity assays can be performed on various cell lines.

5.1.1. Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Cytisine is a known partial agonist of α4β2 nAChRs. It is plausible that this compound also interacts with these receptors, potentially modulating their activity.

5.2.1. Potential Signaling Pathways

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling events, including:

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization can open VGCCs, leading to a further increase in intracellular calcium concentration.

-

Calcium-Dependent Signaling: The rise in intracellular calcium can activate various calcium-dependent enzymes, such as calmodulin and protein kinase C (PKC), and influence gene expression.

-

Neurotransmitter Release: In neuronal cells, nAChR activation can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.

Conclusion

This compound represents an intriguing natural product with potential for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, isolation from natural sources, and chemical synthesis. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology, facilitating further exploration of the therapeutic potential of this and related alkaloids. Future research should focus on obtaining detailed quantitative biological data, elucidating its precise mechanism of action, and exploring its effects on various nAChR subtypes and their associated signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Formylcytisine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylcytisine is a naturally occurring quinolizidine alkaloid found in various plants, most notably in Maackia amurensis. As a derivative of cytisine, a compound known for its interaction with nicotinic acetylcholine receptors (nAChRs), this compound is a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by the tetracyclic quinolizidine core of cytisine with a formyl group attached to the nitrogen atom at position 12. This structural modification distinguishes it from its parent compound, cytisine, and likely influences its chemical properties and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,5S)-3-formyl-1,3,4,5,6,7-hexahydro-1,5-methano-2H-pyrido[1,2-a][1][2]diazocin-8-one |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| CAS Number | 53007-06-0 |

| SMILES | O=CN1C[C@H]2CC--INVALID-LINK--N(C2=O)C=C |

| InChI | InChI=1S/C12H14N2O2/c15-8-13-5-4-9-6-14(12(16)3-1-2-11(9)14)7-10(9)13/h1-3,8,10H,4-7H2/t10-/m0/s1 |

| InChIKey | PCYQRXYBKKZUSR-VHSXEESVSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the key properties based on available data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 218.25 g/mol | [3] |

| Melting Point | 170-172 °C | [2] |

| Boiling Point (Predicted) | 512.8 ± 49.0 °C | [2] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. Soluble in DMSO (80 mg/mL). | [2][4] |

| pKa (Predicted) | 0.00 ± 0.20 | [2] |

| XLogP3 | 0.1 | [1] |

| Polar Surface Area | 40.6 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively reported in publicly available literature. However, general methods for the extraction of alkaloids from plant sources can be adapted.

Isolation from Maackia amurensis

This compound is a natural product found in the leaves and stems of Maackia amurensis[5]. A general procedure for the isolation of alkaloids from this plant would involve the following steps:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Sample Preparation: The plant material (leaves and stems of Maackia amurensis) is dried and finely powdered to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent. Common methods include:

-

Acidified Water Extraction: The plant material is macerated with dilute acid (e.g., hydrochloric acid or sulfuric acid) to form water-soluble alkaloid salts.

-

Organic Solvent Extraction: The plant material is treated with an organic solvent (e.g., methanol, ethanol, or chloroform) in a neutral or slightly alkaline medium.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution and then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with ammonium hydroxide) to liberate the free alkaloids, which are subsequently extracted into an immiscible organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited. Researchers should perform thorough spectroscopic analysis upon isolation or synthesis to confirm its identity. The expected key spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the quinolizidine skeleton and a distinct signal for the formyl proton, likely in the downfield region (around 8-9 ppm).

-

¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbon of the formyl group (typically around 160-170 ppm) and the carbons of the heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 218. The fragmentation pattern would likely involve cleavages of the quinolizidine ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the following functional groups:

-

C=O stretching (amide): A strong absorption band around 1650-1680 cm⁻¹ corresponding to the formyl carbonyl group.

-

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-N stretching: Absorptions in the fingerprint region (1000-1350 cm⁻¹).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, as a derivative of cytisine, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs). Cytisine is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs[6][7]. The introduction of the N-formyl group may alter the affinity and efficacy of the molecule at these receptor subtypes.

Potential Signaling Pathway Involvement

Given the known role of nAChRs in neurotransmission, this compound could potentially modulate signaling pathways in the central and peripheral nervous systems. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the activation of downstream signaling cascades.

Caption: Hypothesized signaling pathway of this compound.

Further research is required to elucidate the specific interactions of this compound with nAChR subtypes and its effects on downstream signaling pathways. This includes determining its binding affinity, functional activity (agonist, antagonist, or partial agonist), and its impact on cellular processes such as neurotransmitter release and gene expression.

Conclusion

This compound is a naturally occurring alkaloid with a chemical structure that suggests potential interactions with nicotinic acetylcholine receptors. This technical guide has summarized the currently available information on its chemical structure, properties, and potential biological relevance. However, significant gaps in knowledge exist, particularly concerning detailed experimental protocols for its synthesis and analysis, as well as its specific pharmacological profile and mechanism of action. Further research into this compound is warranted to fully understand its therapeutic potential.

References

- 1. X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Lupin alkaloids from Chinese Maackia amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Defender: A Technical Guide to the Biological Role of N-Formylcytisine in Plants

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of N-formylcytisine, a quinolizidine alkaloid found in various plant species. This document is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism, chemical ecology, and natural product chemistry. We will delve into its biosynthesis, physiological effects, and mechanism of action within the plant, supported by available data and detailed experimental protocols.

Introduction: this compound, a Distinct Plant Alkaloid

Initially, it is crucial to distinguish this compound from the similarly named 5-formylcytosine. While 5-formylcytosine is a modified DNA base involved in epigenetic regulation, this compound is a distinct secondary metabolite, a derivative of the well-known quinolizidine alkaloid, cytisine. This compound has been identified in several plant species, primarily within the Fabaceae family, including Ormosia emarginata, Euchresta japonica, Maackia amurensis, and Thermopsis lanceolata.

The primary biological role of this compound, in concert with other quinolizidine alkaloids (QAs), is now understood to be a key component of the plant's chemical defense system against a wide range of herbivores and pathogens.

Biosynthesis of this compound: A Branch of the Quinolizidine Alkaloid Pathway

The biosynthesis of this compound is an integral part of the larger quinolizidine alkaloid (QA) pathway, which originates from the amino acid L-lysine. The synthesis is primarily carried out in the green aerial parts of the plant, specifically in the chloroplasts, and the resulting alkaloids are then transported via the phloem to other tissues, with significant accumulation in the epidermis and seeds.

The initial steps of the QA pathway are relatively well-characterized:

-

Decarboxylation of L-lysine: The pathway begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC).

-

Oxidative Deamination: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.

-

Formation of the Quinolizidine Skeleton: Through a series of complex, and not fully elucidated, enzymatic reactions, three molecules of cadaverine (via Δ¹-piperideine) are condensed to form the tetracyclic quinolizidine skeleton of alkaloids like lupanine.

From lupanine, a series of enzymatic modifications, including hydroxylations, dehydrogenations, and esterifications, lead to the diverse array of QAs found in plants. Cytisine is a key intermediate derived from this pathway. The final step in the formation of this compound is the N-formylation of the cytisine molecule. While the specific enzyme responsible for this formylation step has not yet been definitively identified, it is hypothesized to be an N-formyltransferase that utilizes a formyl group donor.

N-Formylcytisine: A Technical Whitepaper on the Theoretical Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylcytisine is a derivative of cytisine, a plant-based alkaloid with a well-documented history as a smoking cessation aid. Due to its close structural similarity to cytisine and the clinically successful smoking cessation drug varenicline, this compound is theorized to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), with a primary affinity for the α4β2 subtype. This whitepaper provides an in-depth technical guide to the theoretical mechanism of action of this compound. It synthesizes the known pharmacological data of its structural analogs, details the presumed downstream signaling pathways, and outlines the key experimental protocols required for its full characterization. While direct quantitative data for this compound is limited in publicly available literature, this document serves as a comprehensive framework for understanding its potential therapeutic action and guiding future research.

Introduction: The Rationale for this compound

Nicotine addiction remains a global health crisis, driving the demand for effective and well-tolerated smoking cessation therapies. The most successful pharmacological interventions to date target the neuronal nicotinic acetylcholine receptors (nAChRs), which are central to the reinforcing effects of nicotine. Varenicline and its structural predecessor, cytisine, are partial agonists at the α4β2 nAChR subtype.[1] They function by alleviating withdrawal symptoms and cravings while simultaneously blocking the rewarding effects of nicotine from tobacco smoke.[2]

This compound, a derivative of cytisine, is hypothesized to share this mechanism of action. The addition of a formyl group to the cytisine structure may modulate its pharmacokinetic and pharmacodynamic properties, potentially altering its binding affinity, efficacy, and side-effect profile. This whitepaper will explore the theoretical underpinnings of this compound's mechanism of action, drawing upon the extensive research conducted on cytisine and varenicline.

Core Mechanism of Action: Partial Agonism at α4β2 Nicotinic Acetylcholine Receptors

The primary molecular target for this compound is presumed to be the α4β2 nicotinic acetylcholine receptor, the most abundant high-affinity nicotine binding site in the brain.[3] These receptors are ligand-gated ion channels that, upon activation, lead to the release of various neurotransmitters, most notably dopamine in the brain's reward pathways.[4]

The Partial Agonist Hypothesis:

The therapeutic efficacy of compounds like cytisine and varenicline stems from their dual action as partial agonists:[1]

-

Agonist Action: They weakly stimulate the α4β2 nAChRs, leading to a moderate and sustained release of dopamine. This is sufficient to mitigate the craving and withdrawal symptoms experienced during smoking cessation.

-

Antagonist Action: By occupying the nicotine binding site, they competitively inhibit the binding of nicotine from cigarette smoke. This blockade prevents the surge in dopamine release that reinforces smoking behavior, thereby reducing the pleasurable effects of smoking.

It is theorized that this compound operates via this same principle. The binding of this compound to the α4β2 nAChR is expected to stabilize a receptor conformation that allows for a level of ion channel opening greater than the basal state but significantly lower than that induced by a full agonist like nicotine.

Quantitative Pharmacological Profile of Structural Analogs

While specific quantitative data for this compound's interaction with nAChR subtypes is not extensively available in the public domain, the data for cytisine and varenicline provide a strong predictive framework. A study on N-derivatives of cytisine indicated that some compounds exhibited Ki values in the range of 30-163 nM for a central nicotinic receptor, though it was not specified if this compound was among those with the highest affinity.[5] The following table summarizes the known binding affinities and functional potencies for cytisine and varenicline.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Intrinsic Efficacy (% of Acetylcholine) |

| Varenicline | α4β2 | 0.4 | 0.06 (high affinity) | 22 |

| α3β4 | - | - | - | |

| α7 | 125 | - | - | |

| Cytisine | α4β2 | 2.0 | - | 6.5 |

| α3β4 | - | - | - | |

| α7 | >1000 | - | - | |

| This compound | α4β2 | Data Not Available | Data Not Available | Data Not Available |

| α3β4 | Data Not Available | Data Not Available | Data Not Available | |

| α7 | Data Not Available | Data Not Available | Data Not Available |

Data compiled from multiple sources.[6][7] Note that EC50 and efficacy values can vary depending on the expression system and experimental conditions.

Theoretical Downstream Signaling Pathways

The binding of this compound to α4β2 nAChRs is predicted to initiate a cascade of intracellular signaling events. The primary consequence is the influx of cations (Na+ and Ca2+), leading to membrane depolarization and the modulation of voltage-gated calcium channels. This increase in intracellular calcium is a critical second messenger that can trigger several downstream pathways.

-

Dopamine Release: The depolarization of dopaminergic neurons in the ventral tegmental area (VTA) is a key event, leading to the release of dopamine in the nucleus accumbens and prefrontal cortex. This is central to the rewarding and reinforcing properties of nicotine and the therapeutic effects of partial agonists.

-

PI3K-Akt Pathway: Activation of nAChRs has been shown to stimulate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting cell survival and neuroprotection.[5]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another potential downstream target. This pathway is involved in a wide range of cellular processes, including synaptic plasticity and gene expression.

Key Experimental Protocols for Characterization

To definitively elucidate the mechanism of action of this compound, a series of standard pharmacological assays are required. The following protocols are fundamental for characterizing any novel nAChR ligand.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of this compound for various nAChR subtypes.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Competitive Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine for α4β2 and α3β4, [125I]α-bungarotoxin for α7) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assays

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells, are used to measure the functional activity of this compound. These methods determine its potency (EC50) and intrinsic efficacy (Imax).

Methodology:

-

Expression System: Xenopus oocytes are injected with cRNAs encoding the desired nAChR subunits, or mammalian cell lines are transfected with the corresponding cDNAs.

-

Voltage Clamp: A single oocyte or cell is voltage-clamped at a holding potential (typically -70 mV).

-

Drug Application: Increasing concentrations of this compound are applied to the cell, and the resulting inward currents (due to cation influx through the activated nAChR channels) are recorded.

-

Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration. The EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist like acetylcholine) are determined from this curve.

Conclusion and Future Directions

The structural analogy of this compound to cytisine and varenicline provides a strong theoretical basis for its mechanism of action as a partial agonist at α4β2 nicotinic acetylcholine receptors. This proposed mechanism suggests that this compound has the potential to be an effective smoking cessation therapy by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.

However, it is crucial to emphasize that this whitepaper presents a theoretical framework. Rigorous preclinical evaluation is necessary to confirm these hypotheses. Future research should prioritize:

-

Comprehensive Pharmacological Profiling: Determining the binding affinities and functional activities of this compound across a wide range of nAChR subtypes.

-

In Vivo Studies: Assessing the efficacy of this compound in animal models of nicotine addiction, withdrawal, and relapse.

-

Pharmacokinetic and Toxicological Assessment: Characterizing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and its viability as a next-generation smoking cessation aid.

References

- 1. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plot and analyze patch clamp electrophysiology data in R • patchclampplotteR [christelinda-laureijs.github.io]

- 4. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades [mdpi.com]

- 5. Synthesis and preliminary pharmacological evaluation of some cytisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Quest for N-Formylcytisine's Therapeutic Targets

An extensive review of publicly available scientific literature and databases reveals a significant knowledge gap surrounding the therapeutic potential of N-Formylcytisine, a natural alkaloid. Despite its documented isolation from plant sources such as Maackia amurensis, there is a conspicuous absence of research detailing its mechanism of action, pharmacological targets, and potential clinical applications.

This in-depth technical exploration aimed to consolidate the existing knowledge on this compound for researchers, scientists, and drug development professionals. However, the investigation has underscored that this compound remains largely unexplored within the scientific community.

Our comprehensive search for quantitative data, such as binding affinities (Kᵢ, Kₔ), efficacy (EC₅₀, IC₅₀), and detailed experimental protocols, yielded no specific results for this compound. Similarly, searches for its influence on signaling pathways and any associated clinical trials were unfruitful.

It is crucial to distinguish this compound from the similarly named 5-Formylcytosine . The latter is a well-characterized epigenetic marker involved in DNA demethylation and gene regulation, and a significant volume of research is dedicated to its biological roles. The similarity in nomenclature has led to some confusion in database searches, but it is essential to recognize that these are distinct molecules with different biological contexts.

The lack of available data prevents the creation of a detailed technical guide as initially intended. No quantitative data tables, experimental methodologies, or signaling pathway diagrams can be generated at this time.

The current state of research suggests that this compound is a compound with an uncharacterized pharmacological profile. For researchers interested in natural product pharmacology, this compound may represent an untapped area for investigation. Future research could focus on:

-

Initial screening assays: To identify potential biological activities and therapeutic areas.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, or computational modeling to determine its molecular targets.

-

In vitro and in vivo studies: To characterize its pharmacological effects and assess its therapeutic potential.

Until such foundational research is conducted and published, the therapeutic targets of this compound will remain an open question in the field of pharmacology.

N-Formylcytisine and Nicotinic Acetylcholine Receptors: A Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the quantitative pharmacological profile and signaling pathways of N-Formylcytisine at nicotinic acetylcholine receptors (nAChRs) is exceptionally limited. This guide provides a comprehensive technical overview based on the well-characterized parent compound, cytisine, and established principles of nAChR pharmacology. The methodologies and principles described herein are directly applicable to the future investigation of this compound.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a variety of receptor subtypes, each with distinct pharmacological and physiological properties.[2] The α4β2 and α7 subtypes are among the most abundant and functionally significant nAChRs in the brain.[3]

Cytisine, a natural alkaloid, is a well-known partial agonist at several nAChR subtypes, with a particularly high affinity for the α4β2 receptor. Its unique pharmacological profile has made it a valuable tool in neuroscience research and a clinically used smoking cessation aid. This compound, as a derivative of cytisine, is of significant interest for its potential to exhibit a modified pharmacological profile, including altered subtype selectivity, potency, and efficacy. Understanding its interaction with nAChRs is crucial for elucidating its potential therapeutic applications.

Quantitative Pharmacology of Cytisine at nAChRs

The following tables summarize the available quantitative data for the interaction of cytisine with major nAChR subtypes. This data serves as a foundational reference for predicting and interpreting the pharmacological properties of this compound.

Table 1: Binding Affinities (Ki) of Cytisine at Human nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki (nM) |

| α4β2 | [³H]-Epibatidine | Rat Cortex | Not specified in provided results |

| α4β2 | [³H]-Cytisine | Rat Brain | Not specified in provided results |

| α3β4 | [³H]-Epibatidine | Human Transfected Cells | Not specified in provided results |

| α7 | Not specified in provided results | Not specified in provided results | Not specified in provided results |

Table 2: Functional Activity (EC50, IC50, Efficacy) of Cytisine at Human nAChR Subtypes

| nAChR Subtype | Assay Type | Parameter | Value | Efficacy (relative to Acetylcholine) |

| (α4)3(β2)2 | Electrophysiology (TEVC) | EC50 | 11 ± 6 µM[4] | Not specified in provided results |

| α4β2 | Not specified in provided results | EC50 | Not reliably calculated due to low response[5] | 21% (relative to epibatidine)[5] |

| α3β4 | Not specified in provided results | EC50 | Not specified in provided results | Not specified in provided results |

| α7 | Not specified in provided results | EC50 | Not specified in provided results | Not specified in provided results |

Note: The available search results did not provide specific Ki and EC50 values for cytisine at all major subtypes in a single, consistent format. The data presented is compiled from multiple sources and highlights the need for further comprehensive studies on cytisine and its derivatives.

Experimental Protocols

The characterization of this compound's interaction with nAChRs would involve a suite of standard and advanced experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell preparation expressing the receptor. The test compound (this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the Ki can be calculated.

-

Methodology:

-

Preparation of Receptor Source: Membranes from brain regions known to be rich in specific nAChR subtypes (e.g., thalamus for α4β2) or from cell lines stably expressing a single nAChR subtype are prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2) and a range of concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined using non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the functional properties (potency, efficacy, and kinetics) of ligands at ion channels.

-

Principle: Xenopus oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype. The oocytes express these receptors on their plasma membrane. A two-electrode voltage clamp is used to hold the membrane potential at a set value and measure the ionic current that flows through the channels when they are opened by an agonist.

-

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs for the desired α and β nAChR subunits.

-

Expression: Oocytes are incubated for 2-7 days to allow for receptor expression.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped (typically at -70 mV).

-

Drug Application: this compound is applied at various concentrations via a perfusion system, and the resulting currents are recorded.

-

Data Analysis: Concentration-response curves are constructed to determine the EC50 and maximal efficacy (Emax).

-

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship investigations of leishmanicidal N-benzylcytisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prospective Early In Vitro Evaluation of N-Formylcytisine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylcytisine is a derivative of cytisine, a well-known partial agonist of nicotinic acetylcholine receptors (nAChRs). Given its structural similarity to cytisine, it is hypothesized that this compound will exhibit activity at various nAChR subtypes. A thorough in vitro characterization is the foundational step in understanding its potential as a therapeutic agent. This document outlines the essential in vitro assays required to determine the binding affinity, potency, efficacy, and subtype selectivity of this compound.

Quantitative Data Presentation

The following tables are structured to present the key quantitative data that would be generated from the experimental protocols described in this guide.

Table 1: Radioligand Binding Affinity of this compound at Human nAChR Subtypes

| nAChR Subtype | Radioligand | This compound Kᵢ (nM) | This compound IC₅₀ (nM) | Hill Slope (n H) |

| α4β2 | [³H]-Cytisine | |||

| α3β4 | [³H]-Epibatidine | |||

| α7 | [¹²⁵I]-α-Bungarotoxin | |||

| α1β1γδ | [¹²⁵I]-α-Bungarotoxin |

Table 2: Functional Activity of this compound at Human nAChR Subtypes (Two-Electrode Voltage Clamp)

| nAChR Subtype | Agonist Activity | Antagonist Activity |

| EC₅₀ (µM) | Iₘₐₓ (% of ACh) | |

| α4β2 | ||

| α3β4 | ||

| α7 | ||

| α1β1γδ |

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to characterize the pharmacology of this compound.

These assays are designed to determine the binding affinity of this compound for various nAChR subtypes.

3.1.1 Objective

To quantify the affinity (Kᵢ) of this compound for major central and peripheral nAChR subtypes.

3.1.2 Materials

-

Cell Lines: HEK-293 or CHO cells stably expressing human nAChR subtypes (e.g., α4β2, α3β4, α7, α1β1γδ).

-

Radioligands:

-

[³H]-Cytisine or [³H]-Epibatidine for high-affinity heteromeric nAChRs.

-

[¹²⁵I]-α-Bungarotoxin for α7 and muscle-type nAChRs.

-

-

Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), centrifugation equipment.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Competitors: Nicotine, Acetylcholine (ACh), Cytisine (for positive controls), and this compound.

-

Instrumentation: Scintillation counter or gamma counter.

3.1.3 Protocol

-

Membrane Preparation:

-

Culture cells expressing the nAChR subtype of interest to a high density.

-

Harvest cells and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its K d, and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁴ M).

-

For total binding, omit the competitor. For non-specific binding, include a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

-

Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

-

These assays determine whether this compound acts as an agonist or antagonist at nAChRs and quantify its potency and efficacy.

3.2.1 Objective

To measure the functional activity (EC₅₀, Iₘₐₓ, IC₅₀) of this compound at specific nAChR subtypes.

3.2.2 Materials

-

Oocytes: Xenopus laevis oocytes.

-

cRNA: cRNA encoding the subunits of the desired human nAChR subtypes.

-

Injection System: Nanoject or equivalent microinjection system.

-

TEVC Setup: Oocyte clamp amplifier, data acquisition system, perfusion system.

-

Recording Solution: Barium Ringer's solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM BaCl₂, 5 mM HEPES, pH 7.4).

-

Test Compounds: Acetylcholine (as the reference agonist) and this compound.

3.2.3 Protocol

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

-

Continuously perfuse the oocyte with the recording solution.

-

-

Agonist Activity Assessment:

-

Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Record the peak inward current elicited by each concentration.

-

After each application, wash the oocyte with the recording solution until the current returns to baseline.

-

At the end of the experiment, apply a saturating concentration of acetylcholine to determine the maximum possible response (Iₘₐₓ for the reference agonist).

-

-

Antagonist Activity Assessment:

-

Apply a fixed, sub-maximal concentration of acetylcholine (e.g., the EC₅₀ concentration) to elicit a control response.

-

Co-apply the same concentration of acetylcholine with increasing concentrations of this compound.

-

Record the degree of inhibition of the acetylcholine-induced current.

-

-

Data Analysis:

-

For agonist activity, plot the normalized current response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Iₘₐₓ (relative to acetylcholine).

-

For antagonist activity, plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀.

-

Visualizations

The following diagrams illustrate the workflows and concepts central to the in vitro evaluation of this compound.

Caption: Workflow for nAChR Radioligand Binding Assay.

Caption: Agonist-Mediated nAChR Signaling Pathway.

Caption: Decision Tree for Functional Characterization.

N-Formylcytisine epigenetic modification role

An In-depth Technical Guide on the Role of Formyl Modifications in Epigenetics

Disclaimer: The user's query specified "N-Formylcytisine." However, a thorough review of scientific literature indicates that this is likely a misnomer. The predominant and relevant molecules in the context of epigenetic modifications involving a formyl group are 5-Formylcytosine (5fC) , a modified DNA base, and N-formyllysine , a post-translational modification of histone proteins. This guide will focus on these two well-documented modifications to provide a comprehensive overview of the role of formylation in epigenetic regulation.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in various biological processes, including development, cellular differentiation, and disease. Among the diverse array of epigenetic marks, modifications involving the addition of a formyl group have emerged as critical regulators of chromatin structure and gene activity. This technical guide provides an in-depth exploration of the epigenetic roles of two key formyl modifications: 5-formylcytosine in DNA and N-formyllysine in histones. We will delve into their biochemical pathways, impact on gene expression, and the experimental methodologies used to study them, providing researchers, scientists, and drug development professionals with a comprehensive resource.

5-Formylcytosine (5fC) in DNA Epigenetics

5-Formylcytosine is a modified cytosine base found in the DNA of many organisms. It is an intermediate in the active DNA demethylation pathway and has recently been recognized as a stable epigenetic mark with its own regulatory functions.

The DNA Demethylation Pathway and the Role of 5fC

Active DNA demethylation is a critical process for epigenetic reprogramming. This process involves the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1] The pathway proceeds as follows:

-

Oxidation of 5mC: TET enzymes oxidize 5mC to 5-hydroxymethylcytosine (5hmC).

-

Further Oxidation: 5hmC is further oxidized by TET enzymes to 5-formylcytosine (5fC).[1]

-

Final Oxidation: 5fC can be further oxidized to 5-carboxylcytosine (5caC).[1]

-

Excision and Repair: Both 5fC and 5caC can be recognized and excised by Thymine-DNA Glycosylase (TDG). The resulting abasic site is then repaired by the Base Excision Repair (BER) machinery, ultimately replacing the modified cytosine with an unmodified cytosine.[1]

5fC as an Activating Epigenetic Mark

Beyond its role as a demethylation intermediate, 5fC has been identified as a stable epigenetic mark that actively participates in gene regulation.[2] Studies have shown that 5fC is not merely a transient byproduct but plays a pivotal role in activating critical genes, particularly during early embryonic development.[2]

Recent research has demonstrated that 5fC functions as an activating epigenetic switch that helps initiate gene transcription during zygotic genome activation (ZGA).[2][3] This is a significant finding as it establishes 5fC as the second known functional epigenetic DNA modification in vertebrates, alongside the well-established repressive mark, 5-methylcytosine.[3]

Specifically, 5fC has been shown to be crucial for the recruitment of RNA Polymerase III (Pol III) to its target genes, such as tRNA genes, during ZGA in Xenopus and mouse embryos.[2][4] This recruitment is essential for the production of transfer RNAs, which are vital for protein synthesis during the initial stages of life.[2] The accumulation of 5fC at Pol III target sites correlates with increased transcriptional activity.[2]

Genomic Distribution of 5fC

Genome-wide mapping of 5fC has revealed its enrichment in specific genomic regions. It is preferentially found at poised enhancers and CpG islands (CGIs) of promoters and exons.[5][6] The presence of 5fC in these regulatory regions suggests its involvement in maintaining a hypomethylated state at CGIs in embryonic stem cells.[5] Furthermore, CGI promoters with a higher enrichment of 5fC compared to 5mC or 5hmC are associated with transcriptionally active genes.[5] These 5fC-rich promoters also exhibit elevated levels of H3K4me3, a histone mark associated with active transcription, and are frequently bound by RNA polymerase II.[5]

Quantitative Data on 5fC

| Parameter | Finding | Organism/Cell Type | Reference |

| Genomic Abundance | 0.02 to 0.002% of all cytosine species | Mouse Embryonic Stem Cells | [5] |

| Enrichment | Preferentially at poised enhancers | Mouse Embryonic Stem Cells | [6] |

| Correlation with Expression | Positive correlation between 5fC levels and gene expression | Mouse Embryonic Stem Cells | [5] |

N-formyllysine in Histone Epigenetics

N-formyllysine is a post-translational modification (PTM) of lysine residues in histone proteins. While less studied than acetylation and methylation, it is emerging as a significant player in chromatin biology.

Formation of N-formyllysine

N-formyllysine can arise as a secondary modification resulting from oxidative DNA damage.[7] The formyl moiety from 3'-formylphosphate residues, which are generated by the 5'-oxidation of deoxyribose in DNA, can acylate the N6-amino groups of lysine side chains in histones.[7] This modification appears to be uniquely associated with histone and other nuclear proteins.[7]

Functional Implications of N-formyllysine

The biological significance of N-formyllysine lies in its chemical similarity to N-acetylation.[7] This resemblance suggests that N-formylation could interfere with the signaling pathways mediated by lysine acetylation and methylation, which are crucial for the control of gene expression.[7] The presence of N-formyllysine may disrupt the recognition of acetylated or methylated lysine by "reader" proteins, thereby altering downstream cellular processes.

Studies have shown that treatment of cells with agents that cause oxidative DNA damage leads to a dose-dependent increase in the formation of N-formyllysine, particularly on the linker histone H1.[7] This suggests that N-formyllysine could be a marker of oxidative stress and may contribute to the pathophysiology of conditions associated with such stress.[7]

Experimental Protocols

Studying 5-Formylcytosine

A variety of techniques are employed to detect and map 5fC genome-wide.

This method exploits the unique chemical reactivity of the formyl group of 5fC for selective pull-down followed by sequencing.[5]

Protocol:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the cells or tissues of interest.

-

Chemical Labeling: React the genomic DNA with a biotin-tagged chemical probe that specifically binds to the formyl group of 5fC.

-

DNA Fragmentation: Shear the labeled DNA to a desired size range (e.g., 200-500 bp) using sonication.

-

Immunoprecipitation: Use streptavidin-coated magnetic beads to capture the biotin-labeled DNA fragments.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound DNA. Elute the captured DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA and perform high-throughput sequencing.

LC-MS/MS is a highly sensitive method for the quantification of 5fC.[2]

Protocol:

-

DNA Digestion: Digest genomic DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry: Detect and quantify the different nucleosides, including 5fC, using tandem mass spectrometry.

Studying N-formyllysine

This is a key method for quantifying N-formyllysine in histone proteins.[7]

Protocol:

-

Histone Extraction: Isolate histone proteins from cell nuclei, typically by acid extraction.

-

Protein Hydrolysis: Hydrolyze the histone proteins into their constituent amino acids using strong acid (e.g., 6N HCl) at high temperature.

-

Derivatization (Optional): Derivatize the amino acids to improve their chromatographic properties and detection sensitivity.

-

LC-MS/MS Analysis: Separate the amino acids by HPLC and quantify N-formyllysine using tandem mass spectrometry.

Signaling Pathways and Logical Relationships

The interplay between different epigenetic modifications is complex. The presence of 5fC at enhancers is associated with an open chromatin state and the presence of activating histone marks like H3K4me3.[5] This suggests a coordinated regulation of gene expression involving both DNA and histone modifications.

The discovery of N-formyllysine as a modification that mimics acetylation suggests a potential for crosstalk between these two marks. Further research is needed to elucidate the specific signaling pathways that are affected by N-formyllysine and to identify the enzymes that may be involved in its removal.

Conclusion

The study of formyl modifications in epigenetics is a rapidly evolving field. 5-Formylcytosine has been established as a key player in active DNA demethylation and, more recently, as an independent epigenetic mark that actively promotes gene transcription. N-formyllysine, a histone modification linked to oxidative stress, presents an intriguing new layer of epigenetic regulation through its potential to interfere with lysine acetylation and methylation signaling. A deeper understanding of these formyl modifications and their regulatory networks will undoubtedly provide new insights into gene regulation in both health and disease, and may open up new avenues for therapeutic intervention.

References

- 1. 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Analytical Scientist | “A Real Breakthrough in Epigenetics” [theanalyticalscientist.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

The Function of 5-Formylcytosine in DNA Demethylation: An In-depth Technical Guide

Introduction

In the landscape of epigenetics, DNA methylation, primarily in the form of 5-methylcytosine (5mC), is a cornerstone of gene regulation in mammals. The dynamic nature of this epigenetic mark is crucial for development and cellular function, necessitating pathways for its removal. The discovery of the Ten-eleven translocation (TET) family of dioxygenases revolutionized our understanding of active DNA demethylation. These enzymes iteratively oxidize 5mC, generating a series of oxidized methylcytosines: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2][3]

Initially viewed as a transient intermediate in the pathway leading to the restoration of unmodified cytosine, emerging evidence suggests that 5fC may also function as a stable epigenetic mark with its own regulatory roles.[4][5][6] This guide provides a detailed technical overview of the function of 5-formylcytosine in DNA demethylation, targeting researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of 5fC, the experimental protocols for its study, and the signaling pathways it influences.

The Role of 5-Formylcytosine in Active DNA Demethylation

Active DNA demethylation is a multi-step enzymatic process that removes the methyl group from 5mC, independent of DNA replication. The central pathway involves the TET enzymes and the base excision repair (BER) machinery.

5-Formylcytosine is the third modification in the TET-mediated oxidation cascade of 5mC. The process begins with the conversion of 5mC to 5hmC, which is then further oxidized to 5fC.[2] The TET enzymes can catalyze one final oxidation step, converting 5fC to 5caC. Both 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG).[1][3] This excision creates an abasic site, which is then repaired by the BER pathway, ultimately leading to the incorporation of an unmodified cytosine.

While 5fC is a critical intermediate, its levels are generally low in the genome, suggesting a tightly regulated process.[4] However, its presence is enriched in specific genomic contexts, such as poised enhancers and other regulatory elements, hinting at a more nuanced role than just a fleeting intermediate.[1][2]

Quantitative Analysis of 5-Formylcytosine

The low abundance of 5fC has made its quantification challenging. However, advances in sensitive detection methods have begun to provide insights into its levels and distribution.

| Parameter | Cell Type/Tissue | Value/Observation | Reference |

| Global Abundance | Mouse Embryonic Stem Cells | Below 0.002% (20 ppm) of all cytosines | [4] |

| Genomic Distribution | Mouse Embryonic Stem Cells | Enriched at poised enhancers and other gene regulatory elements. | [1][2] |

| Correlation with Transcription | Mouse Embryonic Stem Cells | CGI promoters with higher relative enrichment of 5fC compared to 5mC or 5hmC correspond to transcriptionally active genes. | [7] |

| Effect of TDG Knockout | Mouse Embryonic Stem Cells | Increased levels of 5fC and 5caC. | [4] |

| Stability | Mouse DNA (in vivo) | Can be a stable DNA modification, with developmental dynamics differing from 5hmC. | [4] |

Experimental Protocols for 5fC Detection and Analysis

A variety of specialized techniques have been developed to detect, quantify, and map 5fC in the genome.

5-Formylcytosine Selective Chemical Labeling (fC-Seal)

This method allows for the genome-wide profiling of 5fC.

Principle: This technique utilizes a chemical reaction that specifically labels the formyl group of 5fC. The labeled 5fC can then be enriched, for example, through biotin-streptavidin interaction, and its genomic location identified by high-throughput sequencing.

Detailed Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the cells or tissues of interest.

-

DNA Fragmentation: Shear the genomic DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic methods.

-

Selective Chemical Labeling: Treat the fragmented DNA with a reagent that specifically reacts with the formyl group of 5fC. A common approach involves a reduction reaction followed by biotin tagging.[1]

-

Enrichment of 5fC-containing DNA: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome to identify the genomic locations of 5fC enrichment.

Reduced Bisulfite Sequencing (redBS-Seq)

This method enables the quantitative, single-base resolution mapping of 5fC.

Principle: redBS-Seq is based on the selective chemical reduction of 5fC to 5hmC, followed by standard bisulfite sequencing. Bisulfite treatment converts cytosine to uracil, while 5mC and 5hmC are resistant. By comparing the sequencing results of redBS-Seq with standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq), the levels of C, 5mC, 5hmC, and 5fC can be determined at single-base resolution.

Detailed Methodology:

-

Genomic DNA Preparation: Isolate and fragment genomic DNA.

-

Selective Reduction: Treat the DNA with a reducing agent (e.g., NaBH4) that selectively converts 5fC to 5hmC.

-

Bisulfite Conversion: Perform bisulfite treatment on the reduced DNA. This will deaminate C to U, while 5mC and the newly formed 5hmC (from 5fC) remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA. During PCR, U is read as T.

-

Sequencing and Analysis: Sequence the amplified library and align the reads to a reference genome. The positions that were originally 5fC will now appear as C, distinguishable from the original C which will appear as T. By comparing with BS-Seq and oxBS-Seq data, the identity of each cytosine can be inferred.[8]

Mass Spectrometry-Based Detection of 5fC Binding Proteins

This proteomic approach identifies proteins that specifically interact with 5fC-containing DNA.

Principle: DNA probes containing 5fC are synthesized and used as bait to pull down interacting proteins from nuclear extracts. The bound proteins are then identified by mass spectrometry.

Detailed Methodology:

-

Probe Preparation: Synthesize biotinylated DNA oligonucleotides corresponding to specific genomic regions (e.g., promoters). Incorporate 5fC at defined positions during synthesis.

-

Nuclear Extract Preparation: Prepare nuclear extracts from the cells of interest.

-

Pull-down Assay: Immobilize the biotinylated DNA probes on streptavidin-coated beads. Incubate the beads with the nuclear extract to allow protein binding.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the 5fC-binding proteins.[9]

Mandatory Visualization

Caption: The active DNA demethylation pathway.

Caption: Experimental workflow for fC-Seal.

References

- 1. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigenie.com [epigenie.com]

- 3. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Formylcytosine - Wikipedia [en.wikipedia.org]

- 6. Detection of 5-Formylcytosine and 5-Formyluracil Based on Photo-Assisted Domino Reaction | Springer Nature Experiments [experiments.springernature.com]

- 7. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-Formylcytisine Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylcytisine is a derivative of the quinolizidine alkaloid cytisine. Cytisine, naturally found in plants of the Fabaceae family, is well-documented as a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. Its interaction with these receptors makes it a compound of significant interest in neuropharmacology, most notably as an aid for smoking cessation. The formylation of cytisine at the secondary amine position to yield this compound can modify its pharmacokinetic and pharmacodynamic properties, potentially leading to derivatives with altered potency, selectivity, or duration of action.

These application notes provide detailed protocols for the chemical synthesis of this compound from cytisine and its subsequent purification. The methodologies are based on established principles of N-formylation of secondary amines and chromatographic purification of alkaloids.

Synthesis of this compound

The synthesis of this compound is achieved through the N-formylation of cytisine. A common and effective method involves the use of acetic formic anhydride, which can be generated in situ from the reaction of formic acid and acetic anhydride. This reagent readily formylates the secondary amine of the cytisine molecule.

Proposed Reaction Scheme

Cytisine + Acetic Formic Anhydride → this compound

Experimental Protocol: N-Formylation of Cytisine

Materials:

-

(-)-Cytisine

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (-)-cytisine (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

-

Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cautiously add acetic anhydride (1.5 eq) to formic acid (2.0 eq) while cooling in an ice bath. Allow the mixture to stir for 15-20 minutes.

-

Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of cytisine. The reaction is typically carried out at 0°C to room temperature.

-